molecular formula C17H27ClN2O2 B12500636 Tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride

Tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B12500636
M. Wt: 326.9 g/mol
InChI Key: WERVKGMXGHCVBD-UHFFFAOYSA-N
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Description

Tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by its tert-butyl ester group, benzyl group, and methyl group attached to the piperazine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the reaction of ethylenediamine with dihaloalkanes or the cyclization of amino alcohols.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the piperazine ring.

    Addition of the Methyl Group: The methyl group is added through alkylation reactions using methyl halides.

    Formation of the Tert-butyl Ester: The tert-butyl ester group is introduced by reacting the piperazine derivative with tert-butyl chloroformate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the benzyl or methyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides or methyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The benzyl and methyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-benzyl-3,5-dimethylpiperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperazine ring. The combination of the tert-butyl ester, benzyl, and methyl groups provides distinct chemical properties and biological activities, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C17H27ClN2O2

Molecular Weight

326.9 g/mol

IUPAC Name

tert-butyl 2-benzyl-4-methylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-10-18(4)13-15(19)12-14-8-6-5-7-9-14;/h5-9,15H,10-13H2,1-4H3;1H

InChI Key

WERVKGMXGHCVBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)C.Cl

Origin of Product

United States

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